molecular formula C33H35N3O5S B2869790 3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS No. 865591-63-5

3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

カタログ番号 B2869790
CAS番号: 865591-63-5
分子量: 585.72
InChIキー: GBHCHNBAJLYNOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a useful research compound. Its molecular formula is C33H35N3O5S and its molecular weight is 585.72. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, which share structural motifs with the compound , has revealed their potential in cardiac electrophysiology. These compounds have been shown to exhibit potency in vitro similar to sematilide, a selective class III agent used in clinical trials for its antiarrhythmic properties. This suggests that structurally similar compounds could be explored for their cardiac electrophysiological activities, indicating a potential avenue for the development of new antiarrhythmic medications (Morgan et al., 1990).

Alzheimer's Disease (AD) Treatment

Sulfonamido-derivatives of unsubstituted carbazoles, which are structurally related to the compound, have been synthesized and evaluated for their β-Secretase (BACE1) inhibitory activity. BACE1 is a recognized target for Alzheimer's Disease treatment, suggesting that similar compounds could be explored for their potential in AD prevention and treatment. This highlights the importance of structural elements in the design of BACE1 inhibitors (Bertini et al., 2017).

Antimicrobial and Antitubercular Agents

Compounds with sulfonyl derivatives have been synthesized and characterized for their antimicrobial and antitubercular activities. Such studies demonstrate the potential of sulfonylamino compounds in treating bacterial infections, including tuberculosis, suggesting that compounds with similar structural features might also possess antimicrobial properties (Suresh Kumar et al., 2013).

Antibiotic Resistance Mitigation

Research into the microbial strategy for eliminating sulfonamide antibiotics through ipso-hydroxylation and subsequent fragmentation provides insights into combating antibiotic resistance. This research underscores the environmental persistence of sulfonamides and the potential of microbial degradation as a strategy for mitigating resistance, suggesting a research avenue for compounds with similar functional groups (Ricken et al., 2013).

Anti-Cancer Research

The design and synthesis of sulfamethoxazole derivatives for biological and pharmacological screening underline the potential of sulfonylamide compounds in cancer research. This suggests that compounds with similar structures could be explored for their anticancer properties, offering a promising direction for new therapeutic developments (Patel et al., 2009).

特性

IUPAC Name

3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N3O5S/c1-23-15-17-27(18-16-23)42(40,41)36(25-10-8-9-24(19-25)32(39)34-33(2,3)22-37)21-26(38)20-35-30-13-6-4-11-28(30)29-12-5-7-14-31(29)35/h4-19,26,37-38H,20-22H2,1-3H3,(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHCHNBAJLYNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC(=C5)C(=O)NC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。